Intedanib-d3
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Overview
Description
Intedanib-d3: is a deuterated form of nintedanib, a small molecule tyrosine kinase inhibitor. It is primarily used in scientific research as a stable isotope-labeled compound. Nintedanib itself is known for its role in treating idiopathic pulmonary fibrosis and certain types of cancer by inhibiting multiple signaling pathways involved in angiogenesis and fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Intedanib-d3 involves several key steps:
Condensation Reaction: The initial step involves a condensation reaction between 4-(R acetate-2-yl)-3-nitrobenzoate and trimethyl orthobenzoate to form (E)-4-[(2-methoxybenzylidene) R acetate-2-yl]-3-nitrobenzoate.
Reduction and Cyclization: The final steps involve reduction and cyclization reactions to produce nintedanib, which is then deuterated to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be economical and environmentally friendly, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Intedanib-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of acid or base catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can regenerate precursor compounds .
Scientific Research Applications
Intedanib-d3 has a wide range of applications in scientific research:
Mechanism of Action
Intedanib-d3, like nintedanib, acts as a multi-targeted tyrosine kinase inhibitor. It inhibits several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs), including:
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Platelet-Derived Growth Factor Receptor (PDGFR)
- Fibroblast Growth Factor Receptor (FGFR)
By inhibiting these pathways, this compound prevents the proliferation and differentiation of fibroblasts, thereby reducing fibrosis and angiogenesis .
Comparison with Similar Compounds
- Nintedanib: The non-deuterated form, used in treating idiopathic pulmonary fibrosis and certain cancers .
- Pirfenidone: Another antifibrotic agent used in the treatment of idiopathic pulmonary fibrosis .
Uniqueness: Intedanib-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements in research settings. This makes it particularly valuable in pharmacokinetic and metabolic studies .
Properties
IUPAC Name |
methyl 2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuteriomethyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMDPSXJELVGJG-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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